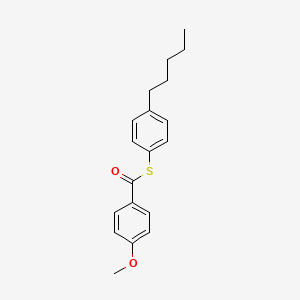
S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a pentylphenyl group and a methoxybenzene group connected through a carbothioate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the thioester using a thiol reagent like thiourea .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.
Biology: The compound can be used in studies involving enzyme inhibition, as thioesters are known to interact with certain enzymes.
Industry: Used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate involves its interaction with molecular targets through its thioester group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The methoxybenzene group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate is unique due to its specific combination of a pentylphenyl group and a methoxybenzene group connected through a carbothioate linkage. This structure imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for various applications in research and industry.
Properties
CAS No. |
61518-89-6 |
|---|---|
Molecular Formula |
C19H22O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
S-(4-pentylphenyl) 4-methoxybenzenecarbothioate |
InChI |
InChI=1S/C19H22O2S/c1-3-4-5-6-15-7-13-18(14-8-15)22-19(20)16-9-11-17(21-2)12-10-16/h7-14H,3-6H2,1-2H3 |
InChI Key |
PJHAANQOXRXEEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane](/img/structure/B14588879.png)

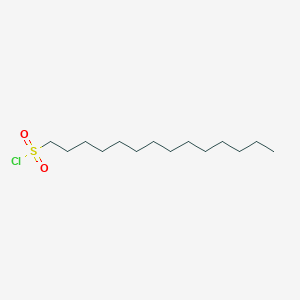
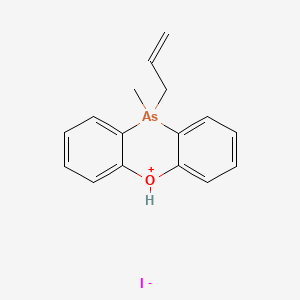
![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
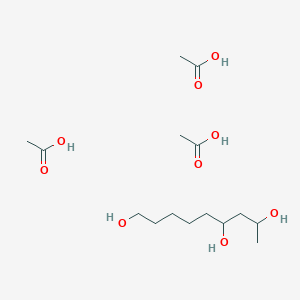
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)

![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
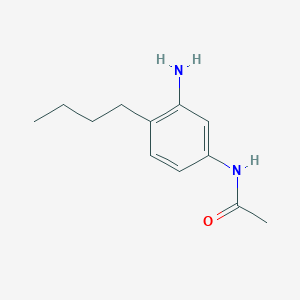
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
